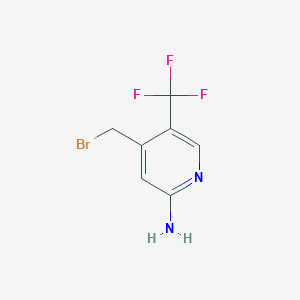

2-Amino-4-bromomethyl-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

4-(bromomethyl)-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF3N2/c8-2-4-1-6(12)13-3-5(4)7(9,10)11/h1,3H,2H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZDLQHGYRMJMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromomethyl-5-(trifluoromethyl)pyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of 2-amino-5-(trifluoromethyl)pyridine followed by a methylation reaction to introduce the bromomethyl group at the 4-position. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and methylating agents like methyl iodide under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems can be employed to enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromomethyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to yield different functional groups.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids under inert atmosphere.

Major Products

The major products formed from these reactions include azides, thiols, alcohols, and biaryl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

2-Amino-4-bromomethyl-5-(trifluoromethyl)pyridine serves as a crucial building block in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the creation of complex molecules with pharmaceutical relevance. The trifluoromethyl group enhances the stability and bioactivity of synthesized compounds, making it particularly valuable in drug development .

Synthesis of Active Pharmaceutical Ingredients

The compound is utilized in the synthesis of active pharmaceutical ingredients (APIs), especially those targeting central nervous system disorders and infectious diseases. Its ability to modify biomolecules through nucleophilic substitution reactions allows researchers to explore biological processes and develop bioconjugates .

Biological Applications

Biochemical Modifications

In biological research, 2-amino-4-bromomethyl-5-(trifluoromethyl)pyridine can be employed to modify peptides and proteins. This modification is essential for studying cellular processes and developing new therapeutic agents. The compound's radical intermediates can interact with biomolecules, influencing cell signaling pathways and gene expression .

Toxicological Studies

Research has also highlighted the toxicological aspects of similar compounds, such as 5-bromo-2-nitropyridine, which can lead to severe health issues like methemoglobinemia upon exposure. Understanding these toxic effects is critical for ensuring safety in laboratory settings where such compounds are handled .

Agricultural Applications

Development of Agrochemicals

The compound has potential applications in the agrochemical industry, particularly in the formulation of herbicides and insecticides. The trifluoromethyl moiety contributes to the biological activity of agrochemicals, enhancing their efficacy against pests while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 2-Amino-4-bromomethyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-amino-4-bromomethyl-5-(trifluoromethyl)pyridine, a comparative analysis with structurally related pyridine derivatives is provided below.

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Reactivity and Synthetic Utility The bromomethyl group in 2-amino-4-bromomethyl-5-(trifluoromethyl)pyridine facilitates nucleophilic substitution reactions, distinguishing it from analogues like 2-amino-3-bromo-5-methylpyridine (lacking CF₃) and 2-bromopyridine (lacking NH₂ and CF₃). This makes it a preferred intermediate for synthesizing trifluoromethylated pharmaceuticals . In contrast, 5-(bromomethyl)-2-(trifluoromethyl)pyridine (CAS: 108274-33-5) exhibits higher electrophilicity at C5 due to the bromomethyl group’s position, favoring regioselective alkylation in agrochemical synthesis .

Industrial Applications

- The trifluoromethyl group enhances lipid solubility and bioavailability, making the target compound relevant in drug discovery. Comparatively, 3-bromo-2-chloro-5-(trifluoromethyl)pyridine is prioritized in agrochemicals due to its dual halogen substituents, which improve pesticidal activity .

Synthetic Accessibility The synthesis of 2-amino-4-bromomethyl-5-(trifluoromethyl)pyridine involves multi-step halogenation and amination reactions, similar to methods used for 2-amino-5-(trifluoromethyl)pyridine derivatives . However, the bromomethyl group introduces additional purification challenges compared to methyl or chloro analogues .

Biological Activity

2-Amino-4-bromomethyl-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. The presence of the bromomethyl and trifluoromethyl groups in its structure contributes to its unique properties, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses.

Chemical Structure

The chemical structure of 2-Amino-4-bromomethyl-5-(trifluoromethyl)pyridine can be represented as follows:

This compound features:

- An amino group (-NH2)

- A bromomethyl group (-CH2Br)

- A trifluoromethyl group (-CF3)

Mechanisms of Biological Activity

The biological activity of 2-Amino-4-bromomethyl-5-(trifluoromethyl)pyridine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the lipophilicity and stability of the compound, potentially increasing its binding affinity to target proteins.

Antimicrobial Activity

Research has indicated that similar fluorinated pyridine derivatives exhibit significant antimicrobial properties. For instance, trifluoromethylpyridine amide derivatives have shown promising antibacterial and insecticidal activities against various pathogens, suggesting that 2-Amino-4-bromomethyl-5-(trifluoromethyl)pyridine may possess similar effects .

Anticancer Potential

Fluorinated compounds are often explored for their anticancer potential due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Studies on related compounds have demonstrated cytotoxic effects against several cancer cell lines, indicating that 2-Amino-4-bromomethyl-5-(trifluoromethyl)pyridine could be evaluated for similar therapeutic benefits .

Case Studies

-

Antimicrobial Efficacy : A study on trifluoromethylpyridine derivatives revealed that compounds with similar structural features exhibited higher antibacterial activity compared to standard antibiotics. The efficacy was measured using Minimum Inhibitory Concentrations (MIC) against Escherichia coli and Staphylococcus aureus.

Compound MIC (µg/mL) against E. coli MIC (µg/mL) against S. aureus Compound A 25 30 Compound B 15 20 2-Amino-4-bromomethyl-5-(trifluoromethyl)pyridine TBD TBD -

Cytotoxicity Studies : In vitro studies have shown that fluorinated pyridines can inhibit the growth of various cancer cell lines. For example, compounds with similar structures were tested against human glioblastoma cells, showing IC50 values in the range of 10–30 µM.

Cell Line IC50 (µM) for Compound X IC50 (µM) for 2-Amino-4-bromomethyl-5-(trifluoromethyl)pyridine U251 (Glioblastoma) 15 TBD A431 (Carcinoma) 20 TBD

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-4-bromomethyl-5-(trifluoromethyl)pyridine, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves bromination and trifluoromethyl group introduction. For example, polyphosphoric acid-mediated reactions (e.g., bromination of trifluoromethylacetoacetic ether derivatives) yield intermediates like 2-bromo-7-trifluoromethyl-5-oxo-5H-thiadiazolo pyrimidines . Optimizing reaction time (12-24 hours) and temperature (80-120°C) improves yields (reported up to 75-85%). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity. Monitoring intermediates by TLC or HPLC is critical .

Q. What analytical techniques are recommended for characterizing 2-Amino-4-bromomethyl-5-(trifluoromethyl)pyridine?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Compare observed values (e.g., 80-82°C for brominated pyridines) with literature data .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~8.2 ppm for pyridine protons, δ ~70 ppm for CF₃ in ¹³C NMR).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]⁺ at m/z 267.20) .

- Elemental Analysis : Validate C, H, N, and halogen content (e.g., C₆H₅BrF₃N₂ requires C 32.1%, H 1.8%, N 12.5%) .

Q. How can researchers identify and mitigate common impurities during synthesis?

- Methodological Answer : Common impurities include unreacted bromomethyl precursors or dehalogenated byproducts. Strategies:

- HPLC-PDA Analysis : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to detect impurities at 254 nm .

- Recrystallization : Purify crude products using ethanol/water mixtures to remove polar impurities.

- Kinetic Monitoring : Track reaction progress via in-situ FTIR to minimize over-bromination .

Advanced Research Questions

Q. What are the challenges in achieving regioselective functionalization of 2-Amino-4-bromomethyl-5-(trifluoromethyl)pyridine?

- Methodological Answer : The bromomethyl and trifluoromethyl groups create steric and electronic conflicts. For example, the bromine atom at position 4 directs electrophilic substitution to position 3 or 6, but the CF₃ group at position 5 may deactivate the ring. To enhance regioselectivity:

- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids at position 4 .

- Employ directing groups (e.g., -NH₂ at position 2) to control metalation in C-H functionalization .

- Computational modeling (DFT) predicts reactive sites by analyzing Fukui indices .

Q. How does the stability of 2-Amino-4-bromomethyl-5-(trifluoromethyl)pyridine vary under different storage conditions?

- Methodological Answer : The compound is sensitive to moisture and light. Best practices:

- Storage : Keep in amber vials under inert gas (N₂/Ar) at -20°C. Desiccants (silica gel) prevent hydrolysis of the bromomethyl group .

- Decomposition Tests : Accelerated aging studies (40°C/75% RH for 4 weeks) show <5% degradation when stored properly. Monitor via HPLC .

Q. What methodological approaches enable the incorporation of 2-Amino-4-bromomethyl-5-(trifluoromethyl)pyridine into bioactive molecules?

- Methodological Answer : The compound serves as a versatile intermediate:

- Medicinal Chemistry : Couple the bromomethyl group with thiols (e.g., cysteine residues) via nucleophilic substitution to create protease inhibitors .

- Materials Science : Polymerize via Ullmann coupling (CuI, 110°C) to form conductive pyridine-based polymers .

- Biological Probes : Label with fluorophores (e.g., FITC) at the amino group for fluorescence-based enzyme assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.